An In-depth Technical Guide to N-[3-(Trifluoromethyl)benzyl]ethylamine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to N-[3-(Trifluoromethyl)benzyl]ethylamine: Properties, Synthesis, and Applications in Drug Discovery
This document provides a comprehensive technical overview of N-[3-(Trifluoromethyl)benzyl]ethylamine, a key building block in modern medicinal chemistry. Our focus extends beyond a simple recitation of facts to an exploration of the underlying chemical principles and practical considerations essential for researchers, scientists, and drug development professionals. We will delve into its core properties, outline robust synthetic protocols, and discuss its strategic application in the design of novel therapeutics.
Introduction: The Strategic Importance of Fluorination in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a cornerstone strategy in contemporary drug design. The trifluoromethyl (CF3) group, in particular, offers a unique constellation of properties that can dramatically enhance the pharmacological profile of a lead compound. N-[3-(Trifluoromethyl)benzyl]ethylamine serves as a critical scaffold that incorporates this powerful functional group. The strategic placement of the CF3 group on the benzyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are not trivial; they are deliberate choices made to overcome common challenges in drug development, such as poor bioavailability and rapid metabolic degradation. Understanding the properties of this specific amine is therefore crucial for any scientist looking to leverage the benefits of organofluorine chemistry.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. These characteristics dictate its behavior in both chemical reactions and biological systems.
Core Chemical Properties
The essential physicochemical data for N-[3-(Trifluoromethyl)benzyl]ethylamine are summarized below. These values are critical for reaction planning, purification, and formulation.
| Property | Value | Source |
| CAS Number | 14355-04-5 | [2][3] |
| Molecular Formula | C10H12F3N | [2][4] |
| Molecular Weight | 203.20 g/mol | [4] |
| Boiling Point | 184 - 185 °C | |
| Melting Point | 10 °C | |
| Density | 0.981 g/cm³ at 25 °C | |
| Appearance | Liquid |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For N-[3-(Trifluoromethyl)benzyl]ethylamine, the key spectral features are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include:
-
A multiplet in the aromatic region (approx. 7.4-7.6 ppm) corresponding to the four protons on the substituted benzene ring.
-
A singlet for the benzylic methylene protons (-CH2-Ar) adjacent to the aromatic ring.
-
A quartet for the methylene protons (-CH2-CH3) of the ethyl group, split by the neighboring methyl protons.
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A triplet for the terminal methyl protons (-CH2-CH3) of the ethyl group.
-
A broad singlet for the amine proton (-NH-), which may exchange with deuterium if a deuterated solvent like D2O is used.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework. Notable features include the signal for the CF3 carbon, which appears as a quartet due to coupling with the three fluorine atoms (¹J C-F).[5] The aromatic carbons will also show splitting due to C-F coupling, though to a lesser extent.[5]
-
IR (Infrared) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum will be characterized by:
-
A moderate N-H stretching band in the 3300-3500 cm⁻¹ region.
-
Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.
-
Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
-
Very strong and characteristic C-F stretching bands, typically found in the 1100-1350 cm⁻¹ range, confirming the presence of the trifluoromethyl group.
-
-
MS (Mass Spectrometry): Mass spectrometry provides information on the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z 203. Key fragmentation pathways would likely involve the benzylic cleavage to form the stable trifluoromethylbenzyl cation.
Synthesis and Reactivity
The synthesis of N-[3-(Trifluoromethyl)benzyl]ethylamine is most commonly and efficiently achieved through reductive amination. This cornerstone reaction of organic chemistry offers high yields and utilizes readily available starting materials.
Synthetic Workflow: Reductive Amination
The causality behind this choice of pathway is its robustness and efficiency. The reaction proceeds in two key stages: the formation of an imine intermediate from 3-(trifluoromethyl)benzaldehyde and ethylamine, followed by its immediate reduction to the target secondary amine.
Caption: Reductive amination workflow for synthesis.
Detailed Experimental Protocol: Synthesis
This protocol is designed as a self-validating system, with clear steps for reaction monitoring and product characterization.
Materials:
-
3-(Trifluoromethyl)benzaldehyde
-
Ethylamine (as a solution in ethanol or THF)
-
Sodium borohydride (NaBH4) or Palladium on Carbon (Pd/C) and a hydrogen source
-
Methanol or Ethanol (as solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol. Cool the solution to 0 °C in an ice bath. Rationale: Cooling controls the initial exothermic reaction upon amine addition.
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Imine Formation: Slowly add a solution of ethylamine (1.1 equivalents) to the cooled aldehyde solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde and formation of the imine. Rationale: Using a slight excess of the amine drives the equilibrium towards imine formation.
-
Reduction:
-
(Using NaBH4): Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. After the addition is complete, remove the ice bath and stir at room temperature overnight. Rationale: Portion-wise addition of the solid hydride prevents an overly vigorous reaction. NaBH4 is a mild and selective reducing agent for imines.
-
(Using Catalytic Hydrogenation): Alternatively, transfer the methanolic solution of the imine to a pressure reactor. Add 5-10 mol% Pd/C catalyst. Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.[1][6] Rationale: Catalytic hydrogenation is a very clean reduction method, with water being the only byproduct.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water. If NaBH4 was used, most of the methanol is removed by rotary evaporation.
-
Add diethyl ether to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine. Rationale: This removes acidic impurities and residual salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS, comparing the data to established literature values.
-
Application in Drug Development
The true value of N-[3-(Trifluoromethyl)benzyl]ethylamine lies in its role as a precursor and structural motif in pharmacologically active agents. The trifluoromethyl group is not merely a passive substituent; it actively modulates molecular properties to enhance drug-like characteristics.
The "CF3 Effect": Enhancing Pharmacological Profiles
The presence of the CF3 group imparts several desirable effects that are leveraged by medicinal chemists.
Caption: Impact of the CF3 group on drug properties.
-
Metabolic Stability: Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a primary route of drug metabolism. The electron-withdrawing nature of the CF3 group deactivates the aromatic ring, making it less prone to oxidative degradation. This "metabolic blocking" can significantly increase the half-life of a drug in the body.[1]
-
Lipophilicity: The CF3 group substantially increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for its ability to cross cell membranes and the blood-brain barrier, thereby improving bioavailability and distribution to target tissues.[1]
-
Binding Affinity: The highly polarized C-F bonds can act as hydrogen bond acceptors or engage in favorable dipole-dipole interactions with protein targets, potentially increasing the binding affinity and potency of the drug.[1]
This compound is a valuable starting material for synthesizing a wide range of more complex molecules, including substituted phenethylamines, which are known to have diverse biological activities, from CNS stimulants to antidepressants.[7]
Safety and Handling
As with any reactive chemical, proper handling of N-[3-(Trifluoromethyl)benzyl]ethylamine is paramount. It is classified as a hazardous substance.
-
Hazards: The compound is a combustible liquid. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[8] It is also considered harmful to aquatic life.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[10]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
-
Conclusion
N-[3-(Trifluoromethyl)benzyl]ethylamine is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its unique combination of a reactive amine handle and a metabolically robust, lipophilic trifluoromethylbenzyl group makes it an invaluable scaffold. By understanding its fundamental properties, mastering its synthesis, and appreciating the strategic rationale for its use, researchers can effectively harness its potential to create more potent, stable, and efficacious therapeutic agents.
References
- N-[3-(Trifluoromethyl)benzyl]ethylamine [14355-04-5] | Chemsigma. Chemsigma.
- N-[3-(Trifluoromethyl)benzyl]ethylamine. Xidian.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- N-[3-(Trifluoromethyl)benzyl]ethylamine(14355-04-5) 1H NMR. ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY D
- 3,5-Bis(trifluoromethyl)benzylamine - Apollo Scientific. Apollo Scientific.
- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI.
- A Technical Guide to 4-(Trifluoromethyl)
- US6476268B1 - Preparation of N-benzylamines.
- N-[3-(Trifluoromethyl)benzyl]ethylamine, 98% Purity, C10H12F3N, 10 grams. CP Lab Safety.
- Substituted phenethylamine. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-[3-(Trifluoromethyl)benzyl]ethylamine [14355-04-5] | Chemsigma [chemsigma.com]
- 3. N-[3-(Trifluoromethyl)benzyl]ethylamine - 配体 - 西典实验 [seedior.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]
- 6. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 7. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 8. fishersci.fr [fishersci.fr]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
![Chemical structure of N-[3-(Trifluoromethyl)benzyl]ethylamine](https://i.imgur.com/8Q5F4tP.png)
